1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline
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Overview
Description
1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial properties . The structure of this compound consists of a pyrroloquinoline core with a 4-methylphenyl group attached, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline can be achieved through various synthetic routes. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization in acidic media . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an acid medium (such as sulfuric acid) along with an oxidizing agent to produce quinoline derivatives . Industrial production methods often employ catalytic systems to enhance yield and efficiency .
Chemical Reactions Analysis
1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert quinoline derivatives into their corresponding dihydroquinolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various substituted quinolines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include N-oxides, dihydroquinolines, and substituted quinolines .
Scientific Research Applications
1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA replication by targeting DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA synthesis . Additionally, the compound may interact with cellular receptors and enzymes, leading to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline can be compared with other similar compounds, such as:
Quinoline: A basic structure that serves as a precursor for many derivatives with diverse biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom, leading to distinct chemical properties.
Pyrroloquinoline: A fused heterocyclic system that shares structural similarities with this compound but with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
115126-35-7 |
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Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)pyrrolo[2,3-b]quinoline |
InChI |
InChI=1S/C18H14N2/c1-13-6-8-16(9-7-13)20-11-10-15-12-14-4-2-3-5-17(14)19-18(15)20/h2-12H,1H3 |
InChI Key |
OHQQQXLAZGNBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC3=CC4=CC=CC=C4N=C32 |
Origin of Product |
United States |
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